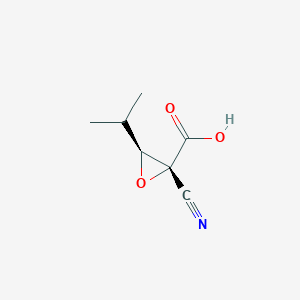
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is a chemical compound with the molecular formula C7H9NO3. It is also known as trans-2-cyano-3-isopropylacrylic acid or trans-2-cyano-3-(1-methylethyl)acrylic acid. This compound is a member of the oxirane carboxylic acid family and has been the subject of much scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is not fully understood. However, it is thought to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells. It has also been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) in lab experiments is its potential as a new drug candidate. This compound has shown promising results in preclinical studies and may be useful in the treatment of cancer and other diseases.
One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical trials.
Direcciones Futuras
There are many potential future directions for research on oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI). One area of research could be in the development of new drugs based on this compound. Further studies are needed to determine its safety and efficacy in humans.
Another area of research could be in the synthesis of new polymeric materials using this compound as a monomer. These materials could have potential applications in areas such as drug delivery, tissue engineering, and coatings.
Overall, oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is a compound with many potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) can be synthesized through a variety of methods. One common method is through the reaction of isopropyl cyanoacetate with acryloyl chloride in the presence of a base such as triethylamine. The resulting product can then be hydrolyzed to yield oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI).
Aplicaciones Científicas De Investigación
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) has been the subject of much scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs. This compound has been shown to have antitumor activity and may be useful in the treatment of cancer. It has also been studied for its potential as an anti-inflammatory agent.
Another area of research has been in the field of polymer chemistry. Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) can be used as a monomer in the synthesis of polymeric materials. These materials have potential applications in areas such as drug delivery, tissue engineering, and coatings.
Propiedades
Número CAS |
113966-59-9 |
|---|---|
Nombre del producto |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
(2R,3S)-2-cyano-3-propan-2-yloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-4(2)5-7(3-8,11-5)6(9)10/h4-5H,1-2H3,(H,9,10)/t5-,7+/m0/s1 |
Clave InChI |
BHJYCNGGHQNYBZ-CAHLUQPWSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@](O1)(C#N)C(=O)O |
SMILES |
CC(C)C1C(O1)(C#N)C(=O)O |
SMILES canónico |
CC(C)C1C(O1)(C#N)C(=O)O |
Sinónimos |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



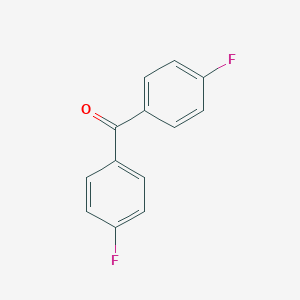

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
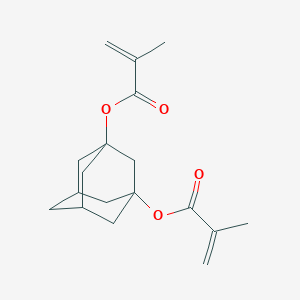
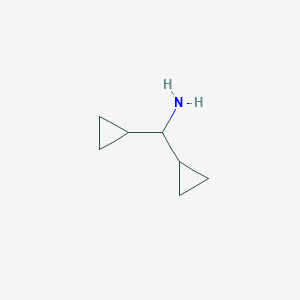
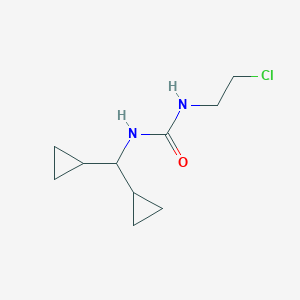
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)


![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
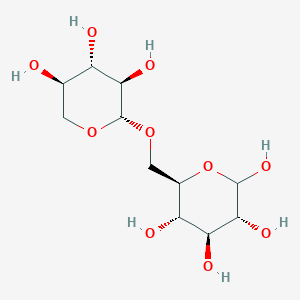
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)